3-Fluoro-2-iodo-6-methylbenzoic acid

Vue d'ensemble

Description

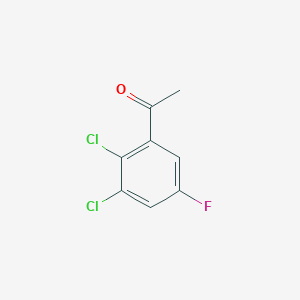

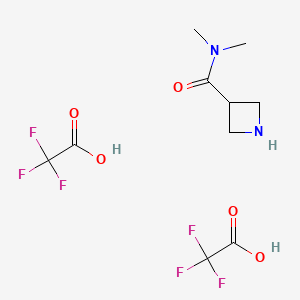

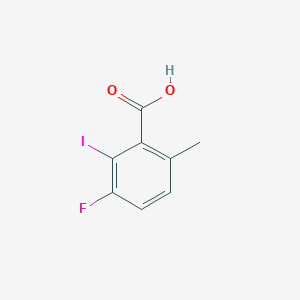

3-Fluoro-2-iodo-6-methylbenzoic acid is a fluorinated benzoic acid building block . It has a molecular formula of C8H6FIO2 and an average mass of 280.035 Da .

Synthesis Analysis

The synthesis of 3-Fluoro-2-iodo-6-methylbenzoic acid involves the use of N-iodo-succinimide and palladium diacetate in N,N-dimethyl-formamide . A related compound, 3-Fluoro-2-methylbenzoic acid, can be derived from methylbenzoic acid, also known as ortho-toluic acid .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-iodo-6-methylbenzoic acid consists of a benzene ring with fluorine, iodine, and methyl groups attached at the 3rd, 2nd, and 6th positions respectively, and a carboxylic acid group .Chemical Reactions Analysis

3-Fluoro-2-methylbenzoic acid, a related compound, has been used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol . It can also be used to obtain diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, through Friedel-Crafts acylation, followed by a reduction reaction .Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzoic acid, a related compound, is a solid with a melting point of 158-160 °C . The molecular weight of 3-Fluoro-2-iodo-6-methylbenzoic acid is 280.03 .Applications De Recherche Scientifique

1. Environmental Biodegradation

A study by Boersma et al. (2004) focused on the biodegradation of fluorobenzoates, including compounds similar to 3-Fluoro-2-iodo-6-methylbenzoic acid, by a specific strain of Sphingomonas. The research highlights the potential environmental applications in the degradation of synthetic aromatic compounds.

2. Organic Synthesis and Medicinal Chemistry

Several studies have demonstrated the use of fluorinated benzoic acid derivatives in organic synthesis and medicinal chemistry. For example, the work by Xu et al. (2007) showcases the synthesis of quinazoline derivatives starting from similar fluorinated benzoic acids. These compounds exhibit significant antifungal activities, indicating potential pharmaceutical applications.

3. Nuclear Medicine and Radiopharmaceuticals

In nuclear medicine, fluorinated benzoic acids have been used in the synthesis of radiopharmaceuticals. Wagner et al. (2009) described a method for synthesizing fluorinated phenylalanine derivatives, which are essential in neurologic and oncologic PET imaging.

4. Fluorophore Development

The development of fluorophores, compounds that reemit light upon light excitation, is another application area. Mottram et al. (2007) synthesized the Pennsylvania Green fluorophore, starting from a methyl-substituted benzoate, highlighting the role of such compounds in creating advanced imaging agents.

5. Materials Science and Thermodynamics

In materials science, understanding the thermodynamic properties of halogen-substituted benzoic acids, including fluorinated variants, is crucial. Zherikova and Verevkin (2019) conducted a comprehensive study on this, contributing to the design and assessment of materials in various industrial applications.

6. Synthesis of Bioactive Compounds

The synthesis of bioactive compounds using benzoic acid derivatives is a significant area of research. For instance, Zhou et al. (2020) used a methyl-substituted benzoic acid to create a novel compound with potential anti-lung cancer activity.

Safety And Hazards

While specific safety data for 3-Fluoro-2-iodo-6-methylbenzoic acid was not found, it’s generally advised to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs . It’s also recommended to use the substance in a well-ventilated area and to avoid concentration in hollows and sumps .

Propriétés

IUPAC Name |

3-fluoro-2-iodo-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHADRWAMJWATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-iodo-6-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

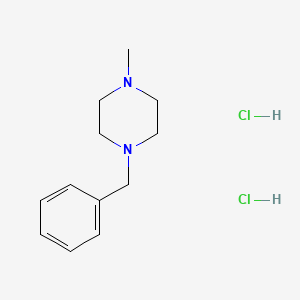

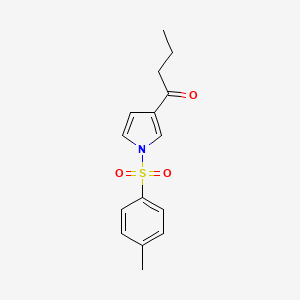

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)